molecular formula C16H22N4O3 B12520921 6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 656810-05-8

6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B12520921
CAS No.: 656810-05-8
M. Wt: 318.37 g/mol
InChI Key: DEHBKCBJXJWRAZ-UHFFFAOYSA-N
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Description

6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine is a compound belonging to the class of organic compounds known as aminopyrimidines. These compounds are characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a trimethoxyphenyl group, which is a benzene ring substituted with three methoxy groups at positions 3, 4, and 5.

Preparation Methods

The synthesis of 6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 6-ethyl-2,4-diaminopyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets in cells. The compound is known to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine can be compared with other similar compounds, such as:

    Trimethoprim: A well-known antibiotic that also inhibits dihydrofolate reductase.

    Methotrexate: An anticancer drug that targets the same enzyme.

    Pyrimethamine: An antimalarial drug with a similar mechanism of action.

The uniqueness of this compound lies in its specific structural features, such as the presence of the trimethoxyphenyl group, which may confer unique biological activities and pharmacological properties.

Properties

CAS No.

656810-05-8

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

6-ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C16H22N4O3/c1-5-11-10(15(17)20-16(18)19-11)6-9-7-12(21-2)14(23-4)13(8-9)22-3/h7-8H,5-6H2,1-4H3,(H4,17,18,19,20)

InChI Key

DEHBKCBJXJWRAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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